5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride
Description
5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chiral benzofuran-derived compound featuring a stereospecific aminoethyl substituent at the 5-position of the benzofuranone core. The hydrochloride salt enhances its stability and solubility for research applications. Key identifiers include:
- CAS Number: 2137101-76-7 (though conflicting data in suggests possible cross-referencing errors)
- Molecular Formula: Discrepancies exist in the provided evidence; the benzofuranone core with an aminoethyl group and HCl would suggest a formula closer to C₁₀H₁₂ClNO₂, but incorrectly lists C₈H₁₁N₅O (likely due to misattribution) .
- Storage: Room temperature, packaged under inert conditions for hygroscopic sensitivity .
Properties
IUPAC Name |
5-[(1S)-1-aminoethyl]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6(11)7-2-3-9-8(4-7)5-13-10(9)12;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXIBFEGKZAND-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)OC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=O)OC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron(III)-Catalyzed Halogenation and Copper(I)-Mediated Cyclization
A one-pot, two-step method for dihydrobenzofuran synthesis involves iron(III)-catalyzed halogenation followed by copper(I)-mediated cyclization . For example, 3-methoxyphenylethan-2′-ol undergoes iodination using FeCl₃ and N-iodosuccinimide (NIS) at 50°C for 7 hours, yielding a para-iodinated intermediate. Subsequent treatment with CuI and a diamine ligand in DMF at 100°C facilitates intramolecular C–O bond formation, producing the dihydrobenzofuran scaffold in 56–72% yields. This method avoids overoxidation issues common in palladium-catalyzed systems and is compatible with primary, secondary, and tertiary alcohols.
Table 1: Optimization of Iron/Copper-Mediated Dihydrobenzofuran Synthesis
| Substrate | Iodination Conditions | Cyclization Conditions | Yield (%) |
|---|---|---|---|
| 3-Methoxyphenylethan-2′-ol | FeCl₃, NIS, 50°C, 7 h | CuI, 1,10-phenanthroline, DMF | 63 |
| Secondary benzylic alcohol | FeCl₃, NIS, 50°C, 7 h | CuI, L-proline, DMF | 64 |
Introduction of the Chiral Aminoethyl Side Chain
Enantioselective Hydrogenation of α-Methyl Ketones
The (1S)-1-aminoethyl group is introduced via Merck-type enantioselective hydrogenation of an α-methyl phenyl ketone intermediate. For instance, α-methyl ketone 7 (derived from phenylacetic acid via Weinreb amide formation and α-alkylation) is subjected to hydrogenation at 10 bar H₂ using a Ru(II)-(S)-DM-Segphos/(S)-DAIPEN catalyst. This step achieves 95% enantiomeric excess (ee) and 64% yield, producing secondary alcohol 8 .
Table 2: Key Parameters for Enantioselective Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂[(S)-DM-Segphos][(S)-DAIPEN] |
| H₂ Pressure | 10 bar |
| Temperature | 25°C |
| ee | 95% |
Mitsunobu Reaction for Amine Coupling
Alternative approaches employ the Mitsunobu reaction to install the aminoethyl moiety. For example, 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylic acid is coupled with 1-aminoethylboronic acid using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0°C to RT, achieving 52–63% yields. This method is particularly effective for sterically hindered substrates.
Final Functionalization and Salt Formation
Deprotection and Hydrochloride Salt Preparation
After cyclization and side-chain introduction, protecting groups (e.g., TBDMS ethers) are removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free amine. Treatment with HCl in diethyl ether or methanol then generates the hydrochloride salt, as confirmed by 1H NMR and optical rotation data .
Table 3: Deprotection and Salt Formation Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| TBDMS Deprotection | TBAF, THF, 25°C, 2 h | 85 |
| Salt Formation | HCl (g), Et₂O, 0°C, 1 h | 95 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions. The benzofuran ring often plays a significant role in the compound's reactivity.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions might involve halogenating agents under specific conditions.
Major Products Formed: The primary products of these reactions are derivatives of the original compound, often modified at the amino or benzofuran moiety.
Scientific Research Applications
Pharmacological Research
5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride has been studied for its potential pharmacological effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have shown activity against certain types of cancer and neurological disorders.
Neuroprotective Effects
Studies have indicated that benzofuran derivatives can exhibit neuroprotective properties. For instance, compounds in this class have been linked to the modulation of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific compound may contribute to these effects through its influence on neurotransmitter systems.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications leading to new derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of benzofuran derivatives on neuronal cells subjected to oxidative stress. The findings indicated that modifications to the benzofuran core could enhance protective effects against apoptosis in neuronal cell lines.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2024) demonstrated that related benzofuran compounds exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the potential of these compounds as leads for developing new anticancer agents.
Case Study 3: Synthetic Applications
In a recent synthesis project, researchers utilized this compound as a precursor to synthesize novel heterocyclic compounds with potential antimicrobial properties. The resulting compounds showed promising activity against various bacterial strains.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes involved in oxidative processes. By inhibiting or activating these enzymes, it can modulate biological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Structural Analogues
The compound is compared to three analogues with overlapping functional groups or scaffolds:
Note: Formula and weight recalculated based on benzofuranone core and HCl salt; data conflicts.
Functional Group and Pharmacophore Comparison
- Chiral Aminoethyl Group: Both the target compound and 1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one hydrochloride share the (1S)-1-aminoethyl group, which is critical for stereoselective interactions in drug-receptor binding.
- Solubility and Stability: The hydrochloride salt improves aqueous solubility compared to non-ionic analogues like neutral benzofuran derivatives. The pyrazole derivative (misattributed in ) lacks this salt form, reducing its bioavailability .
- Biological Relevance: Benzofuran scaffolds are associated with kinase inhibition and antimicrobial activity, while acetophenone derivatives often serve as precursors for antidepressants or anti-inflammatory agents .
Research Findings and Limitations
Discrepancies in Data
conflates the target compound with a pyrazole derivative (C₈H₁₁N₅O), highlighting the need for rigorous verification of CAS and formula data. This error underscores challenges in cross-referencing commercial catalogs .
Biological Activity
5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on existing research.
- Chemical Formula : C₈H₁₁N₅O
- Molecular Weight : 193.21 g/mol
- IUPAC Name : 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
- Appearance : Powder
- Storage Temperature : Room temperature
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₁N₅O |
| Molecular Weight | 193.21 g/mol |
| IUPAC Name | 5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile |
| Appearance | Powder |
| Storage Temperature | Room temperature |
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Specifically, it has shown activity as a Dopamine Receptor Agonist , which may have implications for treating neurological disorders.
Dopamine Receptor Activity
In studies assessing dopamine receptor interactions, this compound demonstrated selective agonistic properties at the D3 receptor while showing minimal activity at the D2 receptor. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease, where modulation of dopamine signaling is beneficial .
Biological Activity
The compound exhibits a range of biological activities:
- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties. For instance, analogs have been tested against Leishmania species with varying degrees of effectiveness, indicating potential as a lead compound for antiparasitic drug development .
- Antibacterial and Antifungal Properties : Some related compounds have shown promising antibacterial and antifungal activities in vitro. The structure of benzofurans often contributes to their bioactivity against various pathogens .
Case Study 1: Antiparasitic Efficacy
A study investigated the efficacy of various benzofuran derivatives against Leishmania amazonensis. The most active compounds had IC50 values ranging from 18.9 to 61.7 µM, indicating significant antiparasitic potential. The selectivity index for macrophages was between eight and nine, suggesting that these compounds could selectively target parasitic cells over host cells .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of the compound in animal models. It was found to enhance dopaminergic transmission without significant side effects typically associated with non-selective dopamine agonists. This characteristic positions it as a candidate for further development in treating dopamine-related disorders .
Q & A
Q. What are the established synthetic routes for 5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride, and what key reagents are involved?
The synthesis typically involves multi-step strategies, starting with benzofuran ring formation followed by functional group modifications. Acetylation using acetyl chloride or acetic anhydride is critical for introducing the ketone group, while chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may be employed for halogenation . Enantioselective synthesis of the (1S)-aminoethyl group requires chiral catalysts or enzymatic resolution to ensure stereochemical purity .
Q. How is the stereochemical configuration of the (1S)-aminoethyl group validated experimentally?
Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase is used to confirm enantiomeric excess. X-ray crystallography (e.g., single-crystal diffraction) provides definitive proof of absolute configuration, as demonstrated in structurally analogous benzofuran derivatives .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Combined use of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) is standard. For hydrochloride salts, ion chromatography ensures chloride counterion quantification .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Neuropharmacological potential : Radioligand binding assays targeting serotonin (5-HT) or dopamine receptors .
Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?
Orthogonal validation using in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches is critical. For example, discrepancies in receptor affinity may arise from assay conditions (e.g., buffer pH, temperature), requiring standardized protocols .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s interaction with neuronal receptors?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to receptors like 5-HT₁A.
- Patch-clamp electrophysiology : Assesses functional modulation of ion channels in primary neuronal cultures .
- Cryo-EM : Resolves ligand-receptor complex structures at near-atomic resolution .
Q. How can in vivo models validate neuropharmacological efficacy while minimizing off-target effects?
- Rodent models : Tail-flick (analgesia) or forced swim tests (antidepressant activity) with dose-response studies.
- Pharmacokinetics : LC-MS/MS quantifies plasma and brain tissue concentrations post-administration .
- Metabolite profiling : Identifies active or toxic metabolites via UPLC-QTOF-MS .
Q. What methodologies address enantiomer-specific activity differences in this compound?
- Chiral auxiliary-assisted synthesis : Ensures stereochemical control during aminoethyl group introduction.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How is metabolic stability assessed in preclinical development?
- Liver microsomal assays : Measure phase I (CYP450) and phase II (UGT) metabolism rates.
- Reactive metabolite trapping : Glutathione (GSH) adduct detection via LC-MS identifies potential hepatotoxic intermediates .
Q. What computational approaches optimize structure-activity relationships (SAR) for benzofuran derivatives?
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with bioactivity.
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
